molecular formula C20H21N3O3S B2722012 (2-Ethoxyphenyl)(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1448125-53-8

(2-Ethoxyphenyl)(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Cat. No. B2722012
CAS RN: 1448125-53-8
M. Wt: 383.47
InChI Key: IGVSUKJATJMTHQ-UHFFFAOYSA-N
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Description

(2-Ethoxyphenyl)(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H21N3O3S and its molecular weight is 383.47. The purity is usually 95%.
BenchChem offers high-quality (2-Ethoxyphenyl)(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Ethoxyphenyl)(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds similar to "(2-Ethoxyphenyl)(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone" exhibit notable antimicrobial activities. For instance, Patel et al. (2011) synthesized a series of pyridine derivatives showing variable and modest activity against bacteria and fungi, indicating the potential of such compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011). Similarly, Wardkhan et al. (2008) explored the synthesis of thiazoles and their fused derivatives, finding significant antimicrobial activities against various bacterial and fungal strains (Wardkhan, Youssef, Hamed, & Ouf, 2008).

Molecular Docking and Structural Analysis

Shahana and Yardily (2020) conducted synthesis, spectral characterization, DFT, and docking studies of compounds bearing similarities to "(2-Ethoxyphenyl)(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone", showcasing their potential in understanding the antibacterial activity through molecular docking studies (Shahana & Yardily, 2020). These insights are crucial for the development of new therapeutic agents by identifying target-specific interactions at the molecular level.

Anti-Cancer Properties

The research by Sonar et al. (2020) on the synthesis and anti-proliferative screening of new thiazole compounds against breast cancer cells highlights the potential cancer therapeutic applications of similar compounds. The study found that certain synthesized compounds exhibited comparable activity to standard treatments, indicating the value of further investigation into their anti-cancer properties (Sonar, Pardeshi, Dokhe, Kharat, Zine, Kótai, Pawar, & Thore, 2020).

Crystal Structure and Interaction Analysis

The work of Karthik et al. (2021) on the synthesis and analysis of compounds for their thermal, optical, etching, structural studies, and theoretical calculations provides a foundation for understanding the physical and chemical properties of similar compounds. Such studies are essential for the design and development of materials with specific applications in mind (Karthik, Kumara, Naveen, Mallesha, Mallu, Deepa Urs, & Lokanath, 2021).

properties

IUPAC Name

(2-ethoxyphenyl)-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-2-25-17-6-4-3-5-16(17)20(24)23-10-7-14(8-11-23)18-21-22-19(26-18)15-9-12-27-13-15/h3-6,9,12-14H,2,7-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGVSUKJATJMTHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCC(CC2)C3=NN=C(O3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Ethoxyphenyl)(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

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